molecular formula C20H25N3O4S B2851439 Methyl 3-(4-(cyclohexylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946354-29-6

Methyl 3-(4-(cyclohexylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2851439
CAS No.: 946354-29-6
M. Wt: 403.5
InChI Key: SJKXHBSJPJOSKH-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, which is a type of nitrogen-containing heterocycle. Quinazolines and their derivatives are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The presence of the cyclohexylamino and carboxylate groups could make it reactive towards certain reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties could include solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on similar tetrahydroquinoline derivatives has focused on their synthesis and structural characterization. For example, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were synthesized from 3-amino-5,5-dimethylcyclohex-2-enone and methyl esters of acyl(aroyl)pyruvic acids. The structural details of these compounds were elucidated through X-ray structural analysis, which is crucial for understanding their chemical behavior and potential applications (Rudenko et al., 2013).

Chemical Reactions and Derivatives

  • The synthesis of quinoline derivatives often involves complex chemical reactions. For instance, the Dieckmann cyclisation of specific esters yields methyl tetrahydroquinoline carboxylates, which have varied applications in medicinal chemistry and materials science (Proctor et al., 1972). Another study described the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, highlighting the importance of intramolecular hydrogen bonding in stabilizing the crystal structure of such compounds (Kovalenko et al., 2019).

Potential Biological Activities

  • Compounds with structures similar to Methyl 3-(4-(cyclohexylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate might exhibit various biological activities. Research into tetrahydroquinoline derivatives has explored their potential as antitumor agents, with some compounds showing significant in vitro efficacy against cancer cell lines, suggesting a possible avenue for the development of new therapeutic agents (Alqasoumi et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many quinazoline derivatives are known to interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, potential applications in medicinal chemistry, and optimization of its synthesis .

Properties

IUPAC Name

methyl 3-[4-(cyclohexylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-19(26)13-9-10-15-16(12-13)22-20(28)23(18(15)25)11-5-8-17(24)21-14-6-3-2-4-7-14/h9-10,12,14H,2-8,11H2,1H3,(H,21,24)(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKXHBSJPJOSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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